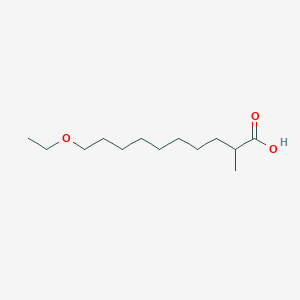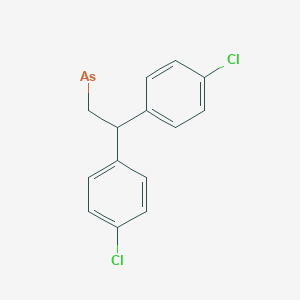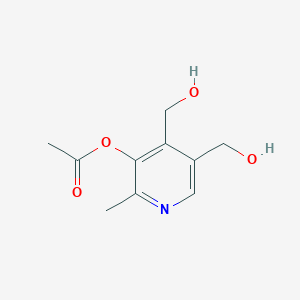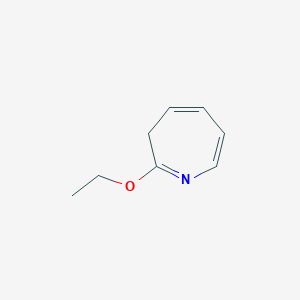
2-Ethoxy-3H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. Azepines and their derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-Ethoxy-3H-azepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the [1,7]-electrocyclization of unsaturated azomethine ylides can lead to the formation of azepine derivatives . Industrial production methods often involve multicomponent heterocyclization reactions, which allow for the efficient synthesis of azepine scaffolds .
Analyse Des Réactions Chimiques
2-Ethoxy-3H-azepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Ethoxy-3H-azepine has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives have shown promise in the treatment of various diseases, including cardiovascular diseases, rheumatoid arthritis, and diabetic retinopathy . Additionally, these compounds exhibit antibacterial activity and can act as sodium channel blockers and inhibitors of squalene synthase .
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3H-azepine involves its interaction with specific molecular targets and pathways. For example, azepine derivatives can inhibit enzymes like squalene synthase, which plays a role in cholesterol biosynthesis . By blocking this enzyme, these compounds can effectively reduce cholesterol levels in the body. Additionally, azepine derivatives can modulate sodium channels, affecting the transmission of nerve impulses .
Comparaison Avec Des Composés Similaires
2-Ethoxy-3H-azepine can be compared with other similar compounds, such as benzazepines, oxazepines, and thiazepines. While all these compounds share a seven-membered ring structure, they differ in the heteroatoms present in the ring. Benzazepines contain a benzene ring fused to the azepine ring, while oxazepines and thiazepines contain oxygen and sulfur atoms, respectively . The unique structure of this compound, with an ethoxy group attached to the azepine ring, distinguishes it from these other compounds and contributes to its specific chemical and biological properties .
Propriétés
Numéro CAS |
64028-66-6 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-ethoxy-3H-azepine |
InChI |
InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7-9-8/h3-5,7H,2,6H2,1H3 |
Clé InChI |
UMSUSYOMNYRZIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=CC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


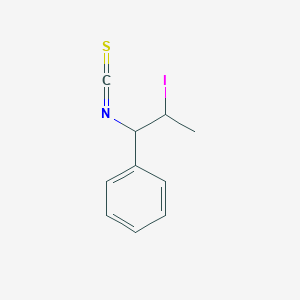
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
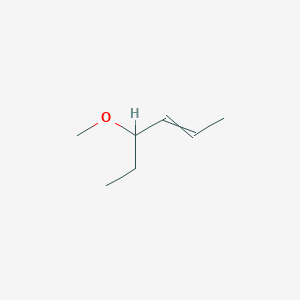
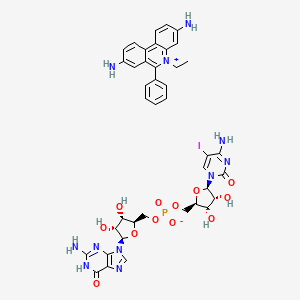
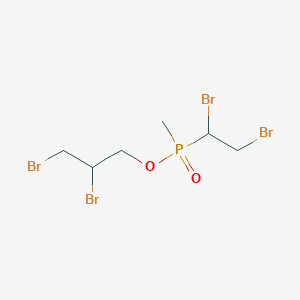
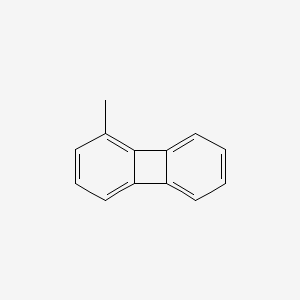

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)

